
Spectroscopic data for 1-acetoxy-2-propanone
(NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetoxyacetone

Cat. No.: B129841 Get Quote

Spectroscopic Profile of 1-Acetoxy-2-
propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-acetoxy-2-propanone, a key organic compound with applications in various scientific

domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Spectroscopic Data Summary
The empirical formula for 1-acetoxy-2-propanone is C₅H₈O₃, with a molecular weight of 116.12

g/mol . Its structure features a ketone and an ester functional group, the spectroscopic

characteristics of which are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

¹H NMR Data
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The proton NMR spectrum of 1-acetoxy-2-propanone exhibits three distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.10 Singlet 3H CH₃ (acetyl group)

2.20 Singlet 3H CH₃ (ketone)

4.63 Singlet 2H CH₂

¹³C NMR Data

The carbon NMR spectrum reveals the five carbon atoms in unique chemical environments.

Chemical Shift (ppm) Assignment

20.6 CH₃ (acetyl group)

26.5 CH₃ (ketone)

70.0 CH₂

170.2 C=O (ester)

204.8 C=O (ketone)

Infrared (IR) Spectroscopy
The IR spectrum of 1-acetoxy-2-propanone shows characteristic absorption bands that confirm

the presence of its key functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2920 Medium C-H stretch (alkane)

1750 Strong C=O stretch (ester)

1725 Strong C=O stretch (ketone)

1370 Medium C-H bend (methyl)

1230 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-acetoxy-2-propanone results in a

characteristic fragmentation pattern. The molecular ion peak and major fragments are

summarized below.[1]

m/z Relative Intensity (%) Assignment

116 5.08 [M]⁺ (Molecular Ion)

86 9.15 [M - CH₂O]⁺

43 99.99 [CH₃CO]⁺ (Base Peak)

42 5.93 [C₂H₂O]⁺

15 7.58 [CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
Sample Preparation: A solution of 1-acetoxy-2-propanone is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm).
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Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-

resolution NMR spectrometer, typically operating at a magnetic field strength of 7 to 14 Tesla

(corresponding to a proton resonance frequency of 300 to 600 MHz). For ¹H NMR, a standard

single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is

used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are

accumulated to obtain a high-quality spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier

transform, followed by phase correction and baseline correction. The chemical shifts are

calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-acetoxy-2-propanone, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform

infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected.

The sample is then placed in the spectrometer's sample compartment, and the spectrum is

acquired over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to

improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the

background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC) for separation from any

impurities. Electron ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
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Detection and Data Processing: The separated ions are detected, and their abundance is

recorded as a function of their m/z value. The resulting mass spectrum is a plot of relative

intensity versus m/z.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation

1-Acetoxy-2-propanone

Dissolve in CDCl3 with TMS Prepare thin film on salt plates Inject into GC-MS

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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